molecular formula C11H14IN B1470813 1-(3-Iodophenyl)piperidine CAS No. 852180-59-7

1-(3-Iodophenyl)piperidine

Cat. No. B1470813
M. Wt: 287.14 g/mol
InChI Key: LGZRYKBLSRMSCJ-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)piperidine is a chemical compound with the molecular formula C11H14IN . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine can also be synthesized from pyridine through a reduction process .


Molecular Structure Analysis

The molecular structure of 1-(3-Iodophenyl)piperidine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

1-(3-Iodophenyl)piperidine is a liquid at room temperature . It has a molecular weight of 287.14 .

Scientific Research Applications

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

  • Pharmaceutical Industry : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . For example, Jeong et al. synthesized piperidine-embedded anticancer agents with particularly good activity on androgen-refractory cancer cell lines (ARPC) .
  • Organic Synthesis : Piperidine derivatives serve as important intermediates in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
  • Rubber Industry : Piperidine derivatives are used in the rubber industry .
  • Corrosion Inhibition : They are also used as corrosion inhibitors .
  • Catalysis : Piperidine derivatives play a role in catalysis .
  • Dye and Pigment Production : These compounds are used in the production of dyes and pigments .
  • Plastics : Piperidine derivatives find applications in the plastics industry .
  • Anticancer Agents : Some piperidine-embedded compounds have shown promising results as anticancer agents. For example, Jeong et al. synthesized piperidine-embedded anticancer agents with particularly good activity on androgen-refractory cancer cell lines (ARPC) .
  • Hydrogenation : Piperidine derivatives are used in hydrogenation processes .
  • Cyclization : They are also used in cyclization reactions .
  • Cycloaddition : Piperidine derivatives play a role in cycloaddition reactions .
  • Annulation : These compounds are used in annulation reactions .
  • Amination : Piperidine derivatives find applications in amination reactions .
  • Multicomponent Reactions : Some piperidine-embedded compounds have shown promising results in multicomponent reactions .

Future Directions

Piperidine and its derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is likely to continue, with a focus on discovering and evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-(3-iodophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZRYKBLSRMSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Iodophenyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Ebule, S Mudshinge, MH Nantz… - The Journal of …, 2019 - ACS Publications
We report that HCl·DMPU induces the formation of (thiomethyl)methyl carbenium ion from DMSO under mild conditions. Homoallylic amines react with this electrophile to generate 4-…
Number of citations: 37 pubs.acs.org
RE Ebule - 2018 - ir.library.louisville.edu
The addition of hydrogen halides to carbon-carbon unsaturated systems is a classic synthetic transformation that gives rise to a variety of halogenated products as well as building …
Number of citations: 3 ir.library.louisville.edu
RE Ebule - 2018 - ir.library.louisville.edu
The elements of group VIIA of the periodic table are known as the halogens. They include fluorine (F), chlorine (Cl), bromine (Br), iodine (I) and astatine (At). The incorporation of these …
Number of citations: 4 ir.library.louisville.edu

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